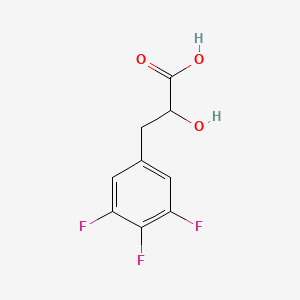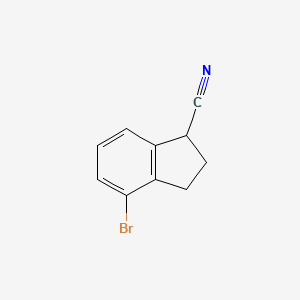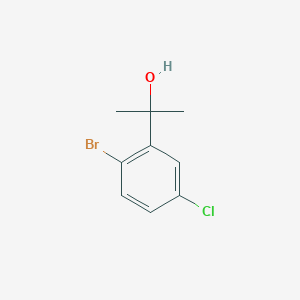
1-(1-methoxy-3-methylcyclopentyl)methanaminehydrochloride,Mixtureofdiastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Methoxy-3-methylcyclopentyl)methanaminehydrochloride, Mixture of Diastereomers, is a chemical compound with the empirical formula C8H18ClNO and a molecular weight of 179.69 g/mol . This compound is known for its unique structure, which includes a cyclopentyl ring substituted with a methoxy group and a methyl group, along with a methanamine group attached to the ring. The compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other.
Vorbereitungsmethoden
The synthesis of 1-(1-methoxy-3-methylcyclopentyl)methanaminehydrochloride involves several steps. One common synthetic route includes the following steps:
Formation of the cyclopentyl ring: Starting with a suitable cyclopentane derivative, the methoxy and methyl groups are introduced through substitution reactions.
Introduction of the methanamine group: The methanamine group is attached to the cyclopentyl ring through a nucleophilic substitution reaction.
Hydrochloride formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial production methods typically involve optimizing these steps to achieve high yields and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the desired product is obtained.
Analyse Chemischer Reaktionen
1-(1-Methoxy-3-methylcyclopentyl)methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed depend on the specific conditions used.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of reduced derivatives of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methyl groups are replaced by other substituents.
Wissenschaftliche Forschungsanwendungen
1-(1-Methoxy-3-methylcyclopentyl)methanaminehydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: It is used in biological studies to investigate the effects of cyclopentyl derivatives on biological systems.
Medicine: The compound is explored for its potential therapeutic properties, including its effects on neurotransmitter systems.
Wirkmechanismus
The mechanism of action of 1-(1-methoxy-3-methylcyclopentyl)methanaminehydrochloride involves its interaction with molecular targets in biological systems. The compound is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
1-(1-Methoxy-3-methylcyclopentyl)methanaminehydrochloride can be compared with other similar compounds, such as:
1-(Methoxymethyl)cyclopentylmethanamine hydrochloride: This compound has a similar structure but lacks the methyl group on the cyclopentyl ring.
1-Methoxy-3-trimethylsiloxy-1,3-butadiene: This compound is used in different types of chemical reactions, such as the Diels-Alder reaction, and has different applications.
The uniqueness of 1-(1-methoxy-3-methylcyclopentyl)methanaminehydrochloride lies in its specific substitution pattern and the presence of the methanamine group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H18ClNO |
|---|---|
Molekulargewicht |
179.69 g/mol |
IUPAC-Name |
(1-methoxy-3-methylcyclopentyl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-7-3-4-8(5-7,6-9)10-2;/h7H,3-6,9H2,1-2H3;1H |
InChI-Schlüssel |
BYVJQRZOEGWRAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(C1)(CN)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-{[(tert-butoxy)carbonyl]amino}-3-[(2S)-oxolan-2-yl]propanoic acid](/img/structure/B13615496.png)







